molecular formula C24H24N2O2 B11167141 3-benzamido-N-(4-phenylbutan-2-yl)benzamide

3-benzamido-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B11167141
M. Wt: 372.5 g/mol
InChI Key: QKAAVZQPIUQEHV-UHFFFAOYSA-N
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Description

3-benzamido-N-(4-phenylbutan-2-yl)benzamide is an organic compound with the molecular formula C24H24N2O2. It is a member of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(4-phenylbutan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method includes the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid as starting materials, which are then reacted with appropriate amine derivatives in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction is carried out under controlled conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized catalysts and solvents to ensure efficiency and cost-effectiveness. The use of ultrasonic irradiation and green chemistry principles, such as eco-friendly solvents and reusable catalysts, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-benzamido-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzamido-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzamido-N-(4-phenylbutan-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

3-benzamido-N-(4-phenylbutan-2-yl)benzamide

InChI

InChI=1S/C24H24N2O2/c1-18(15-16-19-9-4-2-5-10-19)25-24(28)21-13-8-14-22(17-21)26-23(27)20-11-6-3-7-12-20/h2-14,17-18H,15-16H2,1H3,(H,25,28)(H,26,27)

InChI Key

QKAAVZQPIUQEHV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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